molecular formula C2H3BrO2 B122903 Bromoacetic-13c2 acid CAS No. 52947-00-9

Bromoacetic-13c2 acid

Cat. No. B122903
CAS RN: 52947-00-9
M. Wt: 140.93 g/mol
InChI Key: KDPAWGWELVVRCH-ZDOIIHCHSA-N
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Description

Bromoacetic-13c2 acid is a carbon-13 labeled alkylating agent and building block that can be used in organic synthesis .


Synthesis Analysis

The compound is prepared by bromination of acetic acid . In a recent study, two central building blocks were prepared from labelled starting materials (13C2-bromoacetic acid, 13C2-glycine) and further employed in a recently reported divergent, branched synthetic strategy delivering eight isotopically labelled phytosiderophores .


Molecular Structure Analysis

The molecular structure of Bromoacetic-13c2 acid can be found in various databases such as the NIST Chemistry WebBook and Mol-Instincts .


Chemical Reactions Analysis

Bromoacetic acid and its esters are widely used building blocks in organic synthesis, for example, in pharmaceutical chemistry . It has been used in the synthesis of (Z)-2-(cyclooct-4-en-1-yloxy)acetic acid and α-bromo-phenylacetamide .


Physical And Chemical Properties Analysis

Bromoacetic-13c2 acid has a molecular weight of 140.93 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 139.93835 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Organic Synthesis

Bromoacetic-13c2 acid is a carbon-13 labeled alkylating agent . Alkylating agents are widely used in organic synthesis for the introduction of alkyl groups into molecules. They can react with a variety of nucleophiles, such as amines and alcohols, to form new carbon-carbon bonds. This makes Bromoacetic-13c2 acid a valuable tool in the synthesis of a wide range of organic compounds .

Environmental Analysis

Bromoacetic-13c2 acid can be used in environmental analysis . The presence of bromoacetic acid in environmental samples can indicate contamination with certain types of industrial chemicals or disinfection byproducts. The use of a labeled version of the compound, such as Bromoacetic-13c2 acid, can help to improve the accuracy and sensitivity of these analyses .

Stable Isotope Labeling

The carbon-13 label in Bromoacetic-13c2 acid makes it useful for stable isotope labeling experiments . These experiments are a key tool in fields such as metabolic research, where they can help to track the fate of individual atoms through metabolic pathways .

Building Block in Chemical Synthesis

Bromoacetic-13c2 acid can serve as a building block in the synthesis of more complex molecules . Its bromine atom makes it a good leaving group, allowing it to be displaced by nucleophiles in substitution reactions. This can be used to construct a wide variety of different molecular structures .

Research into Reaction Mechanisms

The carbon-13 label in Bromoacetic-13c2 acid can be used to investigate the mechanisms of chemical reactions . By tracking the movement of the labeled carbon atoms, researchers can gain insights into the steps involved in a reaction and the order in which they occur .

Safety and Hazards

Bromoacetic-13c2 acid is toxic by inhalation, ingestion, and skin contact . It is corrosive to metals and tissue . It may cause an allergic skin reaction . It is very toxic to aquatic life .

Future Directions

Bromoacetic acid and its esters are widely used building blocks in organic synthesis, particularly in pharmaceutical chemistry . As research progresses, new applications and synthesis methods may continue to be discovered.

properties

IUPAC Name

2-bromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetic-13c2 acid

CAS RN

52947-00-9
Record name 52947-00-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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